Butyl 3-(pyridin-2-yl)prop-2-enoate
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Overview
Description
Butyl 3-(pyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyridine and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a butyl ester group attached to a pyridine ring through a prop-2-enoate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(pyridin-2-yl)prop-2-enoate typically involves the esterification of 3-(pyridin-2-yl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Butyl 3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-yl)prop-2-enoate
- Methyl 3-(pyridin-2-yl)prop-2-enoate
- tert-Butyl 3-(pyridin-2-yl)prop-2-enoate
Uniqueness
Butyl 3-(pyridin-2-yl)prop-2-enoate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl ester group provides distinct solubility and reactivity characteristics compared to other similar compounds with different ester groups .
Properties
CAS No. |
477723-44-7 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
butyl 3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-3-10-15-12(14)8-7-11-6-4-5-9-13-11/h4-9H,2-3,10H2,1H3 |
InChI Key |
PMWMHGCCETXWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=N1 |
Origin of Product |
United States |
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